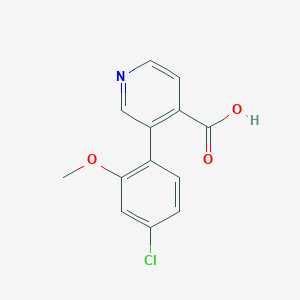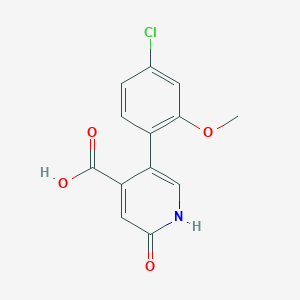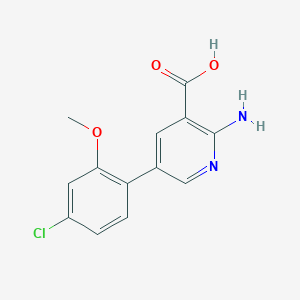
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid (2C5CMPIN) is a chemical compound that has been studied extensively in the scientific community for its potential applications in various fields.
Mechanism of Action
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has been shown to interact with multiple cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to interact with various receptors, including the serotonin receptor 5-HT2A. Finally, it has been shown to modulate the activity of certain ion channels, such as the voltage-gated calcium channel.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to have anti-nociceptive and anti-depressant effects in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available commercially. It is also relatively stable and has a relatively low toxicity. However, it is important to note that 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% is a relatively new compound and there is still much to be learned about its potential effects and applications.
Future Directions
The potential applications of 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% are still being explored. Some potential future directions for research include exploring its potential use as an anti-inflammatory and antioxidant agent, as well as its potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to better understand its mechanism of action and its potential interactions with other cellular targets. Finally, further studies are needed to explore the potential toxicity and safety of 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95%.
Synthesis Methods
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% can be synthesized using a number of different routes. The most commonly used route is the reaction of 4-chloro-2-methoxyphenyl isonitriles with chloroacetyl chloride in a two-step process. This method is relatively simple and produces high yields of 2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95%.
Scientific Research Applications
2-Chloro-5-(4-chloro-2-methoxyphenyl)isonicotinic acid, 95% has been studied extensively in the scientific community for its potential applications in various fields. It has been used in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
2-chloro-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-11-4-7(14)2-3-8(11)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIYRKDAKRRDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687951 |
Source


|
| Record name | 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-55-3 |
Source


|
| Record name | 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














